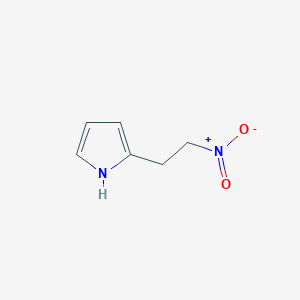

1H-Pyrrole, 2-(2-nitroethyl)-

Übersicht

Beschreibung

1H-Pyrrole, 2-(2-nitroethyl)- is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Pyrrole, 2-(2-nitroethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, 2-(2-nitroethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Basicity Analysis :

- Pyrrole and its nitro derivatives, including compounds similar to 1H-Pyrrole, 2-(2-nitroethyl)-, show different protonation behaviors. Nitro derivatives of pyrrole tend to protonate on the nitro group, indicating a shift in basicity due to the nitro substitution (Esseffar et al., 2002).

Application in Synthesis of Anticancer Compounds :

- Compounds related to 1H-Pyrrole, 2-(2-nitroethyl)- have been used in the synthesis of anticancer agents. For instance, the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives involving 1H-pyrrole has shown potential in producing compounds with significant anticancer activity (Hadiyal et al., 2020).

Building Blocks in Organic Synthesis :

- The refined synthesis of tetrahydro-1,3,3-trimethyldipyrrin, a key precursor to chlorins and oxochlorins, involves 1H-pyrrole derivatives as intermediates. This showcases the role of such compounds in the construction of complex organic molecules (Ptaszek et al., 2005).

In Organic Nonlinear Optical Crystals :

- Pyrrole-based organic nonlinear optical nitrophenylhydrazone crystals, which include derivatives of 1H-pyrrole, have been synthesized for applications in optoelectronics, demonstrating large macroscopic nonlinearity (Kwon et al., 2008).

Electrochemical Properties in Organometallics :

- Diferrocenyl-1-phenyl-1H-pyrrole and its derivatives, which are conceptually related to 1H-Pyrrole, 2-(2-nitroethyl)-, have been studied for their electronic and structural properties, highlighting their potential in electrochemical applications (Hildebrandt et al., 2011).

In Explosives Detection :

- Pyrrole derivatives are also being explored in the field of explosives detection, underscoring their utility in sensitive and rapid detection technologies (Chen et al., 2011).

Electrochromic and Ion Receptor Properties :

- N-linked polybispyrroles based on 1H-pyrrole derivatives have been synthesized for their electrochromic and ion receptor properties, finding applications in metal recovery and ion sensing (Mert et al., 2013).

Application in Chemosensing :

- Schiff bases derived from pyrrole, including 1H-pyrrole, have been used as colorimetric and fluorescent chemosensors for fluoride and hydroxide anions, demonstrating the utility of these compounds in environmental monitoring (Velmathi et al., 2011).

Eigenschaften

IUPAC Name |

2-(2-nitroethyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-8(10)5-3-6-2-1-4-7-6/h1-2,4,7H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGUXDHXIOVZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441309 | |

| Record name | nitroethyl pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276239-26-0 | |

| Record name | nitroethyl pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

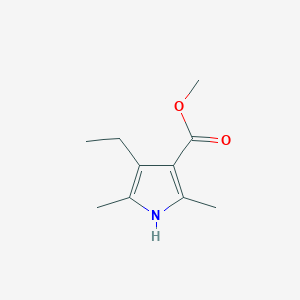

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B3050576.png)

![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)